molecular formula C16H21ClFNO3 B1404262 Tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate CAS No. 950648-98-3

Tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate

Cat. No. B1404262
M. Wt: 329.79 g/mol
InChI Key: WNWZDFQEZBGBNM-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate” is a chemical compound. Based on its name, it likely contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The tert-butyl group and the carboxylate group suggest that this compound could be an ester .


Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions . For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized using a secondary amine of Boc-protected piperazine .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . For example, the molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation or breaking of ester bonds . The exact reactions would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as boiling point, density, and acidity have been predicted .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of crizotinib, a drug used for the treatment of certain types of lung cancer. The compound was synthesized from tert-butyl-4-hydroxypiperidine-1-carboxylate, demonstrating the role of tert-butyl piperidine derivatives in the development of cancer therapies (D. Kong et al., 2016).

Key Intermediate for Drug Synthesis

  • Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, serves as a key intermediate for Vandetanib, a medication used to treat thyroid cancer. The synthesis of this compound involves acylation, sulfonation, and substitution reactions, highlighting the compound's significance in producing treatments for various conditions (Min Wang et al., 2015).

Structural and Biological Studies

  • The synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was characterized by spectroscopic methods and X-ray diffraction, show the compound's potential in antibacterial and anthelmintic activities. This work underscores the importance of tert-butyl piperidine derivatives in discovering new therapeutic agents (C. Sanjeevarayappa et al., 2015).

Crystal Structure Analysis

  • X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate reveal detailed molecular packing driven by strong hydrogen bonds, offering insights into the structural aspects that influence the chemical behavior and reactivity of these compounds (C. Didierjean et al., 2004).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. It’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. It could also be interesting to investigate its biological activity, given the presence of a piperazine ring which is common in many biologically active compounds .

properties

IUPAC Name

tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFNO3/c1-16(2,3)22-15(20)19-8-6-12(7-9-19)21-14-5-4-11(18)10-13(14)17/h4-5,10,12H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWZDFQEZBGBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-chloro-4-fluorophenoxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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